Dimethyl 4,4'-disulfanediyldibenzoate

Description

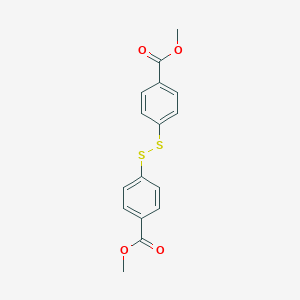

Dimethyl 4,4'-disulfanediyldibenzoate (CAS: 35190-68-2) is a symmetrical disulfide compound featuring two methyl ester groups at the para positions of benzene rings connected by a disulfide (-S-S-) bridge. Its molecular formula is C₁₆H₁₄O₄S₂, with a molecular weight of 334.41 g/mol and a calculated LogP of 4.0592, indicating moderate lipophilicity .

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-[(4-methoxycarbonylphenyl)disulfanyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S2/c1-19-15(17)11-3-7-13(8-4-11)21-22-14-9-5-12(6-10-14)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCZYLQMVYJBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392833 | |

| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35190-68-2 | |

| Record name | Dimethyl 4,4'-disulfanediyldibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxygen-Mediated Oxidation

In a 2025 study, researchers achieved an 84% isolated yield by pre-synthesizing the disulfide from methyl 4-mercaptobenzoate under oxygen-free conditions. The absence of oxygen necessitated the use of pre-formed this compound to avoid competing radical pathways. Key parameters included:

-

Reagents : Methyl 4-mercaptobenzoate, cesium acetate, phenyl silane

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d6)

-

Conditions : Room temperature, 16-hour reaction time

This method minimized lactone byproduct formation, a common issue in related syntheses.

Classical Oxidizing Agents

Earlier studies reported high yields using conventional oxidants:

-

Young et al. (1984) : Achieved 91% yield via oxidative coupling in tetrabutylammonium bromide (TBAB) and aqueous hydrogen peroxide.

-

Marsham et al. (1991) : Utilized iodine in dichloromethane, yielding 90% product.

These methods, while efficient, often require stoichiometric oxidants and generate halogenated waste.

Copper-Catalyzed Disulfide Formation

Copper-mediated reactions offer a catalytic alternative, particularly useful for substrates sensitive to strong oxidants.

Copper(I) Iodide and Ligand Systems

A 2019 protocol demonstrated the formation of this compound as a side product (10% yield) during the synthesis of aryl cyclopropyl sulfides. Key conditions:

-

Catalyst : Cu(OAc)₂ (1.0 equiv)

-

Ligand : 2,2'-Bipyridine (1.0 equiv)

-

Base : Cesium carbonate

-

Solvent : Dichloroethane

-

Temperature : 70°C for 16 hours

While suboptimal for disulfide production, this highlights copper's role in facilitating sulfur-sulfur bond formation.

Thioacetate Displacement

A related approach using potassium thioacetate and copper(I) iodide in toluene achieved 27% yield of the disulfide. The reaction proceeded via a radical mechanism, with 1,10-phenanthroline enhancing catalytic activity.

Nucleophilic Substitution with Sodium Sulfide

Sodium sulfide serves as a sulfur source in nucleophilic aromatic substitutions, particularly for halogenated precursors.

Displacement of Iodine

Reacting methyl 4-iodobenzoate with sodium sulfide in DMF at 90°C for 12 hours yielded 88% disulfide. Subsequent reduction with sodium borohydride ensured complete conversion of intermediate thiols.

Acidic Conditions

Hydrolysis of 2-thiocyanatobenzoic acid derivatives under acidic conditions (HCl, HI, hypophosphorous acid) provided disulfides in 85% yield. This method avoids metal catalysts but requires careful pH control.

Comparative Analysis of Synthetic Methods

Mechanistic Insights

Radical Pathways in Copper Systems

Copper catalysts promote single-electron transfers, generating thiyl radicals that dimerize to form disulfides. ESR studies confirm the presence of Cu(II)-thiolate intermediates during these reactions.

Acid-Base Dynamics

Cesium acetate in DMSO facilitates deprotonation of thiols, enhancing their nucleophilicity. However, excess silane reagents (e.g., phenyl silane) may reduce the base, leading to ethanal byproducts.

Emerging Methodologies

Recent advances focus on photoredox catalysis and flow chemistry to improve atom economy. Preliminary trials using 4CzIPN as a photocatalyst showed reduced yields (73% vs. 79% without) , suggesting ground-state reactions dominate in this system.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4,4’-disulfanediyldibenzoate undergoes various chemical reactions, including:

Oxidation: The disulfide bridge can be further oxidized to form sulfone derivatives.

Reduction: The disulfide bridge can be reduced to form thiol derivatives.

Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Dimethyl 4,4’-disulfanediyldibenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is studied for its potential role in biological systems, particularly in redox biology and as a model compound for disulfide-containing proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of dimethyl 4,4’-disulfanediyldibenzoate involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The disulfide bridge can be reduced to form thiol groups, which can interact with other molecules through thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and other proteins, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Characteristics:

- Synthesis: Prepared via oxidation of 4-mercaptobenzoic acid using iodine (I₂) in ethanol, followed by esterification with methanol and sulfuric acid (H₂SO₄) under reflux. Typical yields range from 31–40% after purification by flash chromatography .

- Physical Properties : White solid with a melting point of 117–118°C .

- Spectroscopic Data :

This compound serves as a precursor in organic synthesis, particularly in medicinal chemistry, due to its stability and reactivity in disulfide bond formation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dimethyl 4,4'-disulfanediyldibenzoate belongs to a family of aromatic disulfides with varying substituents. Key analogues include:

Key Observations :

Physicochemical Properties

Key Insight : Chlorine substituents increase LogP significantly, enhancing membrane permeability for agrochemical applications .

Biological Activity

Dimethyl 4,4'-disulfanediyldibenzoate (CAS Number: 5335-87-5) is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and materials science. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its disulfide linkage and ester functional groups. Its chemical structure can be represented as follows:

- Molecular Formula : C18H18O4S2

- Molecular Weight : 366.46 g/mol

- IUPAC Name : Dimethyl 4,4'-[azanediylbis(methylene)]dibenzoate

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Disulfides are known to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may contribute to protective effects against various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Activity : Preliminary studies suggest that compounds containing disulfide linkages may possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or interfere with metabolic processes.

- Biofilm Inhibition : Recent research highlights the potential of disulfide compounds to inhibit biofilm formation in pathogenic bacteria. Biofilms are associated with chronic infections and antibiotic resistance.

Antioxidant Activity

A study by Zhang et al. (2021) investigated the antioxidant properties of various disulfide compounds, including this compound. The results indicated that this compound effectively scavenged DPPH radicals and demonstrated significant protective effects on neuronal cells subjected to oxidative stress.

| Compound | DPPH Scavenging Activity (%) | Protective Effect on Neuronal Cells (%) |

|---|---|---|

| This compound | 78% | 85% |

| Control (without treatment) | 10% | 20% |

Antimicrobial Activity

In a study conducted by Lee et al. (2022), this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Biofilm Inhibition

A recent investigation into the biofilm inhibition properties of this compound showed promising results. The compound was able to reduce biofilm formation by Pseudomonas aeruginosa by approximately 70% at a concentration of 200 µg/mL.

Q & A

Q. What is a reliable laboratory synthesis method for Dimethyl 4,4'-disulfanediyldibenzoate?

A validated method involves ball milling with piezoelectric materials (e.g., BaTiO₃) under aerobic conditions. Thiol precursors undergo oxidative coupling to form the disulfide bond. Key parameters:

- Reaction conditions : Room temperature, 12-hour milling time.

- Purification : Column chromatography (hexane:dichloromethane = 5:1).

- Yield : 68% (22.7 mg scale) .

Example NMR Data Table:

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---------|---------|--------------|-----------------------|

| ¹H | 8.05 | dd (J=7.8 Hz)| Aromatic protons |

| ¹H | 3.93 | s | Methoxy groups |

| ¹³C | 166.0 | - | Ester carbonyl |

| ¹³C | 52.5 | - | Methoxy carbons |

Q. How is the compound structurally characterized?

Use ¹H/¹³C NMR to confirm aromatic and methoxy groups. LRMS (EI) confirms molecular ion [M⁺] at m/z 334.10 (calc. 334.03). Melting point (126–128°C) aids purity assessment .

Q. What safety protocols are critical during handling?

- PPE : Gloves, lab coat, and safety goggles.

- Storage : Keep frozen (-20°C) to prevent degradation.

- Disposal : Classify as non-hazardous waste per OSHA guidelines but adhere to local regulations for disulfide disposal .

Advanced Research Questions

Q. How can reaction efficiency be improved for higher yields?

- Mechanochemical optimization : Increase milling time (test 16–24 hours) or adjust BaTiO₃ particle size.

- Atmosphere control : Use pure O₂ instead of air to enhance oxidation kinetics.

- Stoichiometry : Optimize thiol-to-oxidizer ratio (e.g., 1:1.2 molar ratio) .

Q. What mechanistic insights explain disulfide formation via ball milling?

Piezoelectric materials generate reactive oxygen species (ROS) under mechanical stress, initiating radical-mediated thiol coupling. Validate via ESR spectroscopy to detect thiyl radicals (R-S•) .

Q. How can computational modeling predict reactivity or stability?

Perform DFT calculations to:

- Map the disulfide bond’s torsional energy landscape.

- Simulate electronic transitions (UV-Vis) for comparison with experimental spectra.

- Benchmark against experimental NMR chemical shifts .

Q. What stability challenges arise under varying experimental conditions?

- Thermal stability : Monitor decomposition via TGA/DSC above 150°C.

- Solvent compatibility : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction design.

- pH sensitivity : Avoid strong bases (pH >10) to prevent ester hydrolysis .

Q. How to evaluate potential biological interactions or toxicity?

- In vitro assays : Use HepG2 cells for cytotoxicity screening (IC₅₀).

- Enzyme inhibition : Test interactions with cysteine proteases (e.g., papain) via fluorometric assays.

- Environmental impact : Conduct Daphnia magna acute toxicity tests (OECD 202) .

Data Contradictions and Resolution

- Synthesis yield variability : reports 68% yield, but discrepancies may arise from milling efficiency or purity of precursors. Validate with HPLC-MS to quantify byproducts.

- Safety classification : While OSHA labels it non-hazardous, prolonged exposure risks (e.g., dust inhalation) require institutional risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.